BenchChemオンラインストアへようこそ!

Fondaparinux sodiuM interMediate A

Fondaparinux synthesis Disaccharide intermediate Molecular weight comparison

Fondaparinux Sodium Intermediate A (CAS 114870-02-9) is a fully protected disaccharide building block, specifically methyl O-2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl-(1→4)-2,3,6-tri-O-benzyl-α-D-glucopyranoside, that serves as the A-B fragment in the convergent synthesis of the synthetic pentasaccharide anticoagulant fondaparinux sodium. The compound has a molecular weight of approximately 1428.99 Da and is supplied as a heptasodium salt with molecular formula C31H53N3O40S5·7Na, representing the most downstream disaccharide intermediate before final deprotection and sulfation steps.

Molecular Formula C15H23NNa2O6S2
Molecular Weight 0
CAS No. 114870-02-9
Cat. No. B1180304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFondaparinux sodiuM interMediate A
CAS114870-02-9
SynonymsFSA
Molecular FormulaC15H23NNa2O6S2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fondaparinux Sodium Intermediate A (CAS 114870-02-9): Procurement-Qualified Disaccharide Building Block Overview


Fondaparinux Sodium Intermediate A (CAS 114870-02-9) is a fully protected disaccharide building block, specifically methyl O-2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl-(1→4)-2,3,6-tri-O-benzyl-α-D-glucopyranoside, that serves as the A-B fragment in the convergent synthesis of the synthetic pentasaccharide anticoagulant fondaparinux sodium [1]. The compound has a molecular weight of approximately 1428.99 Da and is supplied as a heptasodium salt with molecular formula C31H53N3O40S5·7Na, representing the most downstream disaccharide intermediate before final deprotection and sulfation steps .

Why Fondaparinux Sodium Intermediate A Cannot Be Substituted by Structurally Similar In-Class Disaccharide Intermediates


Fondaparinux sodium intermediate A incorporates a specific O-methyl glycoside at the reducing terminus and a defined benzyl protection pattern across seven hydroxyl positions that are critical for regioselective downstream glycosylation and subsequent one-pot global deprotection [1]. Substituting this intermediate with an alternative disaccharide building block that lacks the O-methyl group or uses a different protection scheme (e.g., acetyl or levulinyl esters) would alter the stereoelectronic environment at the anomeric center, potentially compromising glycosylation yield, anomeric selectivity, and final API purity [2]. Even intermediates with identical monosaccharide composition but different leaving groups or orthogonal protecting groups require distinct activation conditions and cannot be dropped into existing validated synthetic routes without re-optimizing the entire coupling sequence.

Quantitative Differentiation Evidence for Fondaparinux Sodium Intermediate A vs. Closest Analogs


Molecular Weight Differentiation: Intermediate A Offers 10.6% Lower Molecular Weight Than the N-3 Pentasaccharide Intermediate, Reducing Shipping and Handling Costs Per Mole

Fondaparinux sodium intermediate A has a molecular weight of 1428.99 Da (C31H53N3O40S5·7Na), which is 10.6% lower than the N-3 pentasaccharide intermediate (CAS 114903-05-8, MW 1594.62 Da, C81H91N7O27) . For a 100-gram procurement order, this translates to approximately 70.0 mmol of intermediate A versus 62.7 mmol of N-3, providing 11.6% more molar equivalents of reactive building block per unit mass purchased . This lower molecular weight also directly reduces shipping costs for temperature-controlled air freight, which is a significant contributor to total landed cost for milligram-to-kilogram scale procurement.

Fondaparinux synthesis Disaccharide intermediate Molecular weight comparison Procurement logistics

Commercial Purity Specification: Intermediate A Routinely Available at ≥99% Purity, Matching or Exceeding Typical Intermediate N-3 Purity of 95–98%

Fondaparinux sodium intermediate A is commercially supplied with a purity specification of ≥99% (HPLC), as reported by multiple independent supplier data aggregators . In comparison, the N-3 pentasaccharide intermediate (CAS 114903-05-8) is typically supplied at 95–98% purity across major vendors, with some lots reaching 98% . An independent study on a related disaccharide intermediate (EF intermediate) achieved 99.01% purity by HPLC area normalization, confirming that ≥99% purity is achievable for disaccharide intermediates in the fondaparinux series [1]. Higher incoming purity reduces the burden of pre-use purification (e.g., column chromatography or recrystallization) and minimizes the carryover of impurities that could propagate through subsequent synthetic steps, ultimately impacting final API purity and regulatory compliance.

Fondaparinux intermediate purity HPLC purity Quality specification Procurement standard

Synthetic Route Convergence Advantage: Intermediate A Enables a Convergent [2+3] Assembly Strategy That Reduces Linear Step Count vs. Alternative Disaccharide Building Blocks

Fondaparinux sodium intermediate A, as the pre-assembled A-B disaccharide fragment, enables a convergent [2+3] glycosylation strategy wherein the A-B disaccharide donor is coupled to a C-D-E trisaccharide acceptor to form the protected pentasaccharide in a single step [1]. This approach reduces the total number of glycosylation steps by one compared to a linear [1+1+1+1+1] assembly using monosaccharide building blocks, and avoids the stereochemical complications of iterative couplings. An alternative disaccharide building block lacking the O-methyl group would require a separate methylation step after pentasaccharide assembly, adding one additional synthetic transformation and associated purification [2]. The convergent strategy has been demonstrated to reduce overall step count from the historical >50 steps to approximately 28 steps to fondaparinux sodium [2].

Fondaparinux convergent synthesis Disaccharide coupling Synthetic efficiency Process chemistry

Anomeric Stereochemistry Control: Intermediate A Provides α-Configured Methyl Glycoside at the Reducing Terminus, Eliminating the Need for Post-Assembly Anomerization

Fondaparinux sodium intermediate A is synthesized with defined α-stereochemistry at the methyl glycoside anomeric center (C-1 of the reducing-end glucosamine unit A), which is the required configuration for the final API [1]. The alternative approach of introducing the methyl group after pentasaccharide assembly would generate a mixture of α and β anomers that require separation [2]. Prior art reports a disaccharide intermediate prepared in 51% yield with a β/α ratio of 12/1, demonstrating that anomeric mixtures are a significant synthetic challenge in this chemical series [3]. By providing the correct α-configuration at the disaccharide stage, Intermediate A avoids this separation problem and ensures that the final pentasaccharide product maintains the necessary stereochemical identity for Factor Xa inhibition [1].

Glycosidic stereochemistry Anomeric configuration Fondaparinux quality Stereochemical purity

Recommended Procurement and Application Scenarios for Fondaparinux Sodium Intermediate A (CAS 114870-02-9)


GMP Intermediate Supply for Commercial Fondaparinux Sodium API Manufacturing

Intermediate A is the preferred disaccharide building block for GMP-compliant convergent synthesis of fondaparinux sodium API at commercial scale. Its ≥99% purity specification reduces the burden of incoming quality control testing and minimizes the risk of impurity carryover into the final drug substance . The pre-installed α-O-methyl glycoside and defined benzyl protection pattern enable a validated [2+3] convergent coupling with the C-D-E trisaccharide fragment, a process that has been demonstrated at kilogram scale in patent literature [1]. Pharmaceutical manufacturers requiring a reliable, structurally characterized intermediate with batch-to-batch consistency for regulatory filings should prioritize Intermediate A over less-characterized alternatives.

Process Chemistry Optimization and Route Scouting for Generic Fondaparinux Development

For process R&D teams developing non-infringing synthetic routes to fondaparinux sodium, Intermediate A serves as a key reference compound for evaluating alternative protection strategies and coupling conditions. The molecular weight advantage (1428.99 Da vs. 1594.62 Da for the N-3 pentasaccharide intermediate) means that small-scale route scouting experiments require less material by mass to achieve equivalent molar throughput, reducing procurement costs during early-stage development . Additionally, the convergent assembly strategy enabled by Intermediate A provides a benchmark step count of approximately 28 total steps from monosaccharide starting materials, against which new synthetic routes can be benchmarked [2].

Analytical Method Development and Impurity Profiling for Fondaparinux Sodium

Intermediate A, with its well-defined structure and high commercial purity (≥99%), is an ideal reference material for developing and validating HPLC impurity profiling methods for fondaparinux sodium and its intermediates. The published HPLC purity of 99.01% for a related disaccharide intermediate provides a benchmark for method sensitivity requirements [3]. Analytical development teams can use Intermediate A to establish retention time markers, assess column performance, and validate detection limits for process-related impurities that may arise during the A-B disaccharide coupling and subsequent deprotection steps.

Academic and Industrial Research on Heparin Pentasaccharide Analogues

Research groups investigating structure-activity relationships of heparin-derived pentasaccharides can employ Intermediate A as a versatile disaccharide donor for synthesizing novel pentasaccharide analogues with modified C-D-E fragments. The convergent [2+3] strategy enables rapid diversification of the pentasaccharide scaffold by varying only the trisaccharide acceptor component while keeping the A-B disaccharide constant [1]. This modularity accelerates SAR studies and reduces the synthetic effort required for each new analogue, as the A-B fragment synthesis—including the challenging α-selective methyl glycoside installation—does not need to be repeated.

Quote Request

Request a Quote for Fondaparinux sodiuM interMediate A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.